molecular formula C22H24ClNO2 B13452259 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride

Katalognummer: B13452259
Molekulargewicht: 369.9 g/mol
InChI-Schlüssel: LRTACUJJJBGEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C22H24ClNO2. It is known for its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and an ethan-1-amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Groups: The initial step involves the formation of benzyloxy groups on the phenyl ring. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Ethan-1-amine Group: The next step involves the introduction of the ethan-1-amine group. This can be done through a nucleophilic substitution reaction where the benzyloxyphenyl compound reacts with an ethylamine derivative.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: Various substituted amine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy groups can interact with various enzymes and receptors, potentially modulating their activity. The ethan-1-amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
  • 3,4-Dibenzyloxyphenethylamine hydrochloride
  • 2-Benzylaminoethanol

Uniqueness

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of two benzyloxy groups at the 2 and 6 positions of the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C22H24ClNO2

Molekulargewicht

369.9 g/mol

IUPAC-Name

2-[2,6-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C22H23NO2.ClH/c23-15-14-20-21(24-16-18-8-3-1-4-9-18)12-7-13-22(20)25-17-19-10-5-2-6-11-19;/h1-13H,14-17,23H2;1H

InChI-Schlüssel

LRTACUJJJBGEHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.